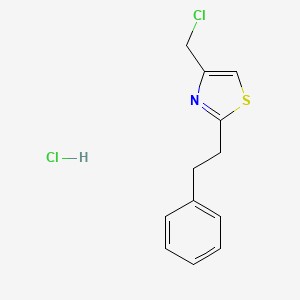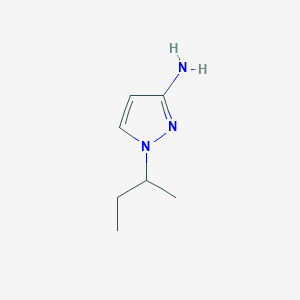
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole derivative that has been synthesized through various methods and has shown potential applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Corrosion Inhibition
Inhibition Activity of Thiazole Hydrazones Towards Mild Steel Corrosion
Thiazole hydrazones, including derivatives of 4-(4-methoxy-phenyl)-thiazole, have been investigated for their potential to inhibit mild steel corrosion in acid media. These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes of corrosion, which could imply the utility of similar thiazole compounds in corrosion protection applications (Turuvekere K. Chaitra et al., 2016).
Photophysical Properties
Excited-State Intramolecular Proton Transfer (ESIPT) Processes
Research on fluorophores derived from 2-(2'-hydroxyphenyl)thiazole, including 4-chloromethyl derivatives, has shed light on their ESIPT processes. These studies highlight the significant photophysical properties of thiazole derivatives and their potential applications in fluorescent probes and sensors (Xiuning Liang & H. Fang, 2021).
Synthesis and Molecular Structure
Synthesis of Thiazole Derivatives
The synthesis of new thiazole derivatives, including discussions on their molecular structures, has been a topic of interest. These studies provide insights into the synthetic routes and structural characteristics of thiazole compounds, which are essential for their application in various scientific research areas (Liu et al., 2008).
Quantum Chemical and Molecular Dynamics
Investigation on Corrosion Inhibition Mechanisms
Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole derivatives. These studies help in understanding the interaction between thiazole compounds and metal surfaces, providing valuable information for designing effective corrosion inhibitors (S. Kaya et al., 2016).
Applications in Fluorescence and Probing
Fluorescent Probing for Cysteine Detection
Novel thiazole-based fluorescent probes have been developed for selective and sensitive detection of cysteine, demonstrating the applicability of thiazole derivatives in bioimaging and analytical chemistry (Yuewen Yu et al., 2018).
properties
IUPAC Name |
4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVSMAPBUYXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)


![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)
![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B2944050.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)


![4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2944057.png)